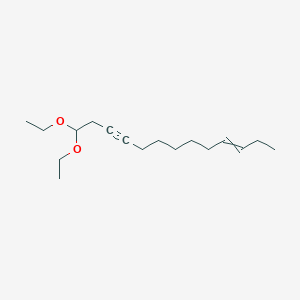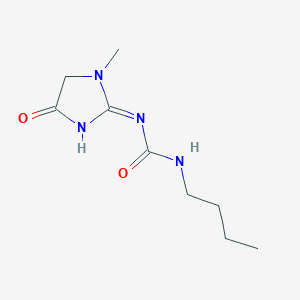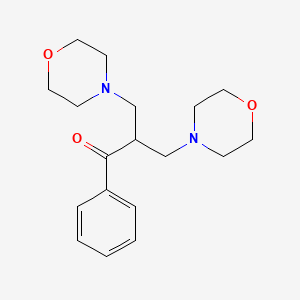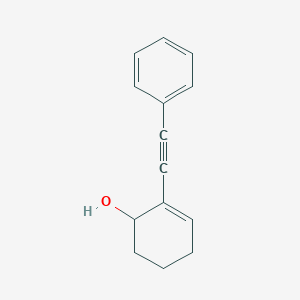
13,13-Diethoxytridec-3-en-10-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13,13-Diethoxytridec-3-en-10-yne is an organic compound with the molecular formula C17H30O2. It is characterized by the presence of a triple bond, a double bond, and two ether groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
The synthesis of 13,13-Diethoxytridec-3-en-10-yne typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable alkyne precursor.
Etherification: The alkyne undergoes etherification to introduce the diethoxy groups.
Formation of Double Bond:
Final Product: The final product, this compound, is obtained after purification and characterization.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
13,13-Diethoxytridec-3-en-10-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bond to a double bond or a single bond.
Substitution: Nucleophilic substitution reactions can occur at the ether groups, replacing the ethoxy groups with other substituents.
Addition: The double and triple bonds can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halides, amines.
Electrophiles: Halogens, hydrogen halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
13,13-Diethoxytridec-3-en-10-yne has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 13,13-Diethoxytridec-3-en-10-yne involves its interaction with molecular targets and pathways. The compound’s reactivity is primarily due to its triple and double bonds, which can participate in various chemical reactions. These interactions can affect biological pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
13,13-Diethoxytridec-3-en-10-yne can be compared with other similar compounds, such as:
13,13-Dimethoxytridec-3-en-10-yne: Similar structure but with methoxy groups instead of ethoxy groups.
13,13-Diethoxytridec-3-en-9-yne: Similar structure but with the triple bond at a different position.
13,13-Diethoxytridec-2-en-10-yne: Similar structure but with the double bond at a different position.
Propiedades
Número CAS |
90890-90-7 |
|---|---|
Fórmula molecular |
C17H30O2 |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
13,13-diethoxytridec-3-en-10-yne |
InChI |
InChI=1S/C17H30O2/c1-4-7-8-9-10-11-12-13-14-15-16-17(18-5-2)19-6-3/h7-8,17H,4-6,9-13,16H2,1-3H3 |
Clave InChI |
KLHLFAYGKIAWNB-UHFFFAOYSA-N |
SMILES canónico |
CCC=CCCCCCC#CCC(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Undecanoicacid, 11-[(2-iodoacetyl)amino]-](/img/structure/B14368530.png)

![5-[2-(4-Chlorophenyl)acetamido]pentanoic acid](/img/structure/B14368538.png)
![N-(4-Cyanophenyl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14368543.png)
![4,4'-[(4-Ethoxy-3-methylphenyl)methylene]bis(N-methylaniline)](/img/structure/B14368545.png)
![6-heptadecyl-2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14368552.png)
![4-Chloro-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14368555.png)
![Octyl (bicyclo[2.2.1]hept-5-en-2-yl)acetate](/img/structure/B14368581.png)




![4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14368616.png)
![3-(acridin-9-ylamino)-N-[5-[3-(acridin-9-ylamino)propanoylamino]pentyl]propanamide](/img/structure/B14368620.png)
